molecular formula C8H13BrN2O B2835412 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856018-98-8

4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2835412
CAS No.: 1856018-98-8
M. Wt: 233.109
InChI Key: UFPNKXGCPMMUIT-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is a brominated pyrazole derivative featuring an ethoxymethyl group at position 3 and an ethyl group at position 1 of the pyrazole ring. For instance, analogous compounds like 4-bromo-1-(ethoxyethyl)-1H-pyrazole are prepared using ethyl vinyl ether and 4-bromopyrazole under acidic conditions .

Its structural features make it a candidate for further functionalization, particularly in cross-coupling reactions, due to the reactivity of the bromine atom.

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPNKXGCPMMUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: On an industrial scale, the synthesis of 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.

  • Substitution: The ethoxymethyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole-5-carboxylic acid.

  • Reduction: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole-5-ol.

  • Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: In the medical field, derivatives of 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole are being investigated for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole, emphasizing differences in substituents, reactivity, and applications:

Compound Name Substituents Key Properties/Applications References
4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole Bromo (C4), ethoxymethyl (C3), ethyl (N1) Potential cross-coupling substrate; ethoxymethyl enhances lipophilicity
Ethyl 4-bromo-1H-pyrazole-3-carboxylate Bromo (C4), ethyl ester (C3) Ester group enables hydrolysis/derivatization; used in heterocyclic synthesis
4-Bromo-1-ethyl-1H-pyrazol-3-amine Bromo (C4), ethyl (N1), amine (C3) Amine moiety facilitates hydrogen bonding; intermediate for bioactive molecules
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Bromo (C4), methyl (N1), methyl ester (C3) Methyl groups reduce steric hindrance; suited for crystallography studies
4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole Bromo (C4), ethoxyethyl (N1), phenylethynyl (C3) Ethynyl group enables Sonogashira coupling; used in conjugated systems

Key Comparisons:

Substituent Effects on Reactivity: The bromine atom at position 4 is a common feature, making these compounds versatile intermediates in Suzuki, Sonogashira, and other cross-coupling reactions . Ethoxymethyl vs. In contrast, methyl or methoxy groups offer reduced steric bulk, favoring crystallographic studies .

Functional Group Diversity :

  • Ester-containing analogs (e.g., Ethyl 4-bromo-1H-pyrazole-3-carboxylate) are prone to hydrolysis, enabling carboxylic acid derivatives for further synthesis .
  • Amine-containing analogs (e.g., 4-bromo-1-ethyl-1H-pyrazol-3-amine) exhibit hydrogen-bonding capabilities, making them suitable for coordination chemistry or drug discovery .

Biological Relevance: While direct data on the target compound’s bioactivity is lacking, ethoxymethyl ethers in other contexts (e.g., Salvinorin B analogs) show enhanced κ-opioid receptor (KOP) affinity due to synergistic oxygen interactions . This suggests that the ethoxymethyl group in the target compound could similarly optimize receptor binding in medicinal chemistry applications.

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